![molecular formula C15H12ClF3N2O3 B2870604 2-chloro-N-{2-hydroxy-1-[2-(trifluoromethoxy)phenyl]ethyl}pyridine-4-carboxamide CAS No. 1808622-00-5](/img/structure/B2870604.png)
2-chloro-N-{2-hydroxy-1-[2-(trifluoromethoxy)phenyl]ethyl}pyridine-4-carboxamide
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Overview
Description
2-chloro-N-{2-hydroxy-1-[2-(trifluoromethoxy)phenyl]ethyl}pyridine-4-carboxamide is a complex organic compound that features a pyridine ring substituted with a chloro group, a hydroxyethyl group, and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-hydroxy-1-[2-(trifluoromethoxy)phenyl]ethyl}pyridine-4-carboxamide typically involves multi-step organic reactionsThe trifluoromethoxyphenyl group is then added via a coupling reaction, often using palladium-catalyzed cross-coupling techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes are scaled up using techniques such as crystallization and chromatography to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{2-hydroxy-1-[2-(trifluoromethoxy)phenyl]ethyl}pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while substitution of the chloro group could result in various substituted pyridine derivatives .
Scientific Research Applications
2-chloro-N-{2-hydroxy-1-[2-(trifluoromethoxy)phenyl]ethyl}pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-{2-hydroxy-1-[2-(trifluoromethoxy)phenyl]ethyl}pyridine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-{2-hydroxy-1-[2-(trifluoromethoxy)phenyl]ethyl}pyridine-3-carboxamide: Similar structure but with the carboxamide group at the 3-position.
2-chloro-N-{2-hydroxy-1-[2-(trifluoromethoxy)phenyl]ethyl}pyridine-5-carboxamide: Similar structure but with the carboxamide group at the 5-position.
Uniqueness
The unique combination of the chloro, hydroxyethyl, and trifluoromethoxyphenyl groups in 2-chloro-N-{2-hydroxy-1-[2-(trifluoromethoxy)phenyl]ethyl}pyridine-4-carboxamide provides distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-chloro-N-[2-hydroxy-1-[2-(trifluoromethoxy)phenyl]ethyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2O3/c16-13-7-9(5-6-20-13)14(23)21-11(8-22)10-3-1-2-4-12(10)24-15(17,18)19/h1-7,11,22H,8H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USQILBYQHHAXPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)NC(=O)C2=CC(=NC=C2)Cl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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